molecular formula C11H15Cl2N B1437562 2,4-Dichloro-N-neopentylaniline CAS No. 1040690-09-2

2,4-Dichloro-N-neopentylaniline

Cat. No. B1437562
M. Wt: 232.15 g/mol
InChI Key: LPSBLRANSRQOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-N-neopentylaniline is a chemical compound with the molecular formula C11H15Cl2N and a molecular weight of 232.15 . It’s used for research purposes .


Molecular Structure Analysis

The InChI code for 2,4-Dichloro-N-neopentylaniline is 1S/C11H15Cl2N/c1-11(2,3)7-14-10-5-4-8(12)6-9(10)13/h4-6,14H,7H2,1-3H3 .

Scientific Research Applications

Environmental Toxicology and Remediation

  • Studies on 2,4-dichlorophenoxyacetic acid (2,4-D), a compound closely related to 2,4-Dichloro-N-neopentylaniline, highlight its widespread use as a herbicide and the consequent environmental impact. Research has focused on the toxicological effects of 2,4-D, including its potential for causing oxidative stress, DNA damage, and disruptions in endocrine functioning in non-target organisms. This body of work underscores the importance of monitoring and mitigating the environmental presence of such herbicides (Zuanazzi et al., 2020).

Chemical Synthesis and Material Science

  • The synthesis and structural characterization of compounds related to 2,4-Dichloro-N-neopentylaniline have been explored, with studies detailing methodologies for creating complex molecules for various applications, including catalysis and material science. For instance, research on benzazaphospholine-2-carboxylic acids showcases the synthetic versatility of phosphanyl amino acids, highlighting the broader relevance of chlorinated aniline derivatives in developing new materials and catalysts (Ghalib et al., 2014).

Pharmacology and Biochemical Research

  • While excluding direct references to drug use and dosage, it's worth noting that the mechanistic understanding of compounds like 2,4-Dichloro-N-neopentylaniline can inform pharmacological research. Investigations into the mode of action of related herbicides (e.g., 2,4-D) at the molecular level provide valuable insights into receptor-ligand interactions, biochemical pathways, and potential therapeutic targets for various diseases. This research avenue emphasizes the importance of detailed molecular studies for the advancement of medical science and pharmacology (Song, 2014).

Safety And Hazards

This compound is considered an irritant . For more detailed safety information, you should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2,4-dichloro-N-(2,2-dimethylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N/c1-11(2,3)7-14-10-5-4-8(12)6-9(10)13/h4-6,14H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSBLRANSRQOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-N-neopentylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.